![molecular formula C10H11BrO B1333807 2-Bromo-1-(3-ethylphenyl)ethanone CAS No. 152074-06-1](/img/structure/B1333807.png)
2-Bromo-1-(3-ethylphenyl)ethanone
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of various brominated compounds have been studied using different techniques. Single-crystal X-ray diffraction studies have been employed to investigate the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone, revealing polymeric chains and π-π stacking interactions . The absolute configurations of enantiomerically pure diarylethanes have been determined using single-crystal X-ray diffractions . Similarly, the structural properties of a tribromo derivative have been explored with single-crystal X-ray crystallography and infrared spectrometry . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a bromophenyl compound have been investigated both experimentally and theoretically .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are characterized in several studies. The FT-IR spectra of homologated analogs show the influence of intramolecular hydrogen bonding, and UV-Vis spectra reveal a broad charge transfer band . The novel tribromo derivative's structural properties are compared with those of a brominated coumarin derivative, highlighting the importance of Br...Br and Br...H/H...Br contacts in the molecular stack . The HOMO-LUMO analysis and molecular docking study of a bromophenyl compound suggest its potential inhibitory activity against TPII, indicating possible anti-neoplastic properties . The esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is discussed, although no photolytic phenomena were observed in different solvents .
Scientific Research Applications
Electrophilic Bromination Reagent
2-Bromo-1-(3-ethylphenyl)ethanone serves as an efficient reagent in the selective α-monobromination of various alkylaryl ketones. This process, utilizing ionic liquids under solvent-free conditions, yields α-bromo-alkylaryl ketones with high selectivity and good yields (W. Ying, 2011).
Intermediate in Synthesis
It is used as a key intermediate in synthesizing certain compounds, such as Synephrine. For instance, it is produced from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent, highlighting its role in synthetic chemistry (Li Yu-feng, 2013).
Study of Pyrolysis Products
2-Bromo-1-(3-ethylphenyl)ethanone has been involved in studies to understand the pyrolysis products of new psychoactive substances. This research helps in determining the stability of these substances when exposed to heat and the potential formation of unknown inhalable substances (Kelly B Texter et al., 2018).
Reactivity with N-thioamido Amidines
This compound reacts with N-thioamido amidines to yield 4,5-disubstituted 2-alkylamino thiazoles, expanding its utility in the synthesis of thiazole derivatives (A. Khilifi et al., 2008).
Synthesis of Chalcone Analogues
It is involved in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This synthesis employs a specific electron-transfer chain reaction, demonstrating the compound's utility in organic synthesis (C. Curti et al., 2007).
Safety and Hazards
Handling of “2-Bromo-1-(3-ethylphenyl)ethanone” should be done in a well-ventilated place. Suitable protective clothing, including gloves and eye protection, should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-bromo-1-(3-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKCUQKZDFJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-ethylphenyl)ethanone |
Synthesis routes and methods
Procedure details
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